molecular formula C16H16N4O2 B11689582 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole

2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole

Cat. No.: B11689582
M. Wt: 296.32 g/mol
InChI Key: VSULSAIDCFNVSZ-LICLKQGHSA-N
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Description

2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzimidazole core with a hydrazinyl group and a 2,5-dimethoxybenzylidene moiety, making it a unique and interesting subject for chemical research.

Preparation Methods

The synthesis of 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole typically involves the condensation of 2,5-dimethoxybenzaldehyde with hydrazine derivatives, followed by cyclization with o-phenylenediamine. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of solvents like ethanol or methanol .

Chemical Reactions Analysis

2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: Research has shown that benzimidazole derivatives have anticancer properties, and this compound is being studied for its potential use in cancer therapy.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, in cancer therapy, it may inhibit the activity of kinases involved in cell proliferation, thereby preventing the growth of cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

    2-(2,4-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole: Similar in structure but with different substitution patterns, leading to variations in biological activity.

    2-(2,5-dimethoxybenzylidene)thiosemicarbazone: Contains a thiosemicarbazone group instead of a hydrazinyl group, which can alter its chemical reactivity and biological properties.

    2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)benzamide: Features additional functional groups that can enhance its therapeutic potential .

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine

InChI

InChI=1S/C16H16N4O2/c1-21-12-7-8-15(22-2)11(9-12)10-17-20-16-18-13-5-3-4-6-14(13)19-16/h3-10H,1-2H3,(H2,18,19,20)/b17-10+

InChI Key

VSULSAIDCFNVSZ-LICLKQGHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC2=NC3=CC=CC=C3N2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC2=NC3=CC=CC=C3N2

Origin of Product

United States

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